N-(Acetylmuramoyl)-L-alanyl-D-isoglutamine

NOD2 agonism stereochemical specificity adjuvant activity

Researchers investigating NOD2-dependent NF-κB activation or innate immune training require a stereochemically validated agonist with matched inactive control. MDP (≥98% HPLC) is the indispensable NOD2 reference standard (EC₅₀ 46-148 nM; HEK-Blue hNOD2), featuring the essential L-Ala-D-isoGln configuration. The commercially available L,L-diastereomer (>1,000-fold less active) enables definitive NOD2-dependence verification. Aqueous formulation provides transient receptor engagement ideal for temporal dissection of trained immunity. Each batch is quality-controlled for NOD2 agonist activity.

Molecular Formula C19H32N4O11
Molecular Weight 492.5 g/mol
CAS No. 53678-77-6
Cat. No. B1676867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Acetylmuramoyl)-L-alanyl-D-isoglutamine
CAS53678-77-6
SynonymsAcetylmuramyl Alanyl Isoglutamine
Acetylmuramyl-Alanyl-Isoglutamine
Alanyl Isoglutamine, Acetylmuramyl
Dipeptide, Muramyl
Isoglutamine, Acetylmuramyl Alanyl
Mur NAc L Ala D isoGln
Mur-NAc-L-Ala-D-isoGln
Muramyl Dipeptide
N Acetyl Muramyl L Alanyl D Glutamic alpha Amide
N Acetylmuramyl L Alanyl D Isoglutamine
N-Acetyl-Muramyl-L-Alanyl-D-Glutamic-alpha-Amide
N-Acetylmuramyl-L-Alanyl-D-Isoglutamine
Molecular FormulaC19H32N4O11
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O
InChIInChI=1S/C19H32N4O11/c1-8(18(32)23-11(17(20)31)4-5-14(28)29)21-19(33)9(2)34-16(15(30)13(27)7-25)12(6-24)22-10(3)26/h6,8-9,11-13,15-16,25,27,30H,4-5,7H2,1-3H3,(H2,20,31)(H,21,33)(H,22,26)(H,23,32)(H,28,29)/t8-,9+,11+,12-,13+,15+,16+/m0/s1
InChIKeyMEJOVVKHFORGKW-HOMBLFBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Acetylmuramoyl)-L-alanyl-D-isoglutamine (MDP): Procurement-Grade Reference Standard for NOD2 Agonist Research


N-(Acetylmuramoyl)-L-alanyl-D-isoglutamine (CAS 53678-77-6), commonly referred to as muramyl dipeptide (MDP), is the minimal immunologically active glycopeptide substructure of bacterial cell wall peptidoglycan that serves as the cognate ligand for the intracellular innate immune receptor NOD2 [1]. As the historically validated and mechanistically best-characterized NOD2 agonist, MDP remains the indispensable reference standard against which all synthetic analogues, chimeric bifunctional agonists, and desmuramylpeptide derivatives are benchmarked for NOD2-dependent NF-κB activation, cytokine induction, and adjuvant efficacy [2].

Why N-(Acetylmuramoyl)-L-alanyl-D-isoglutamine Cannot Be Substituted by In-Class Analogues Without Quantitative Validation


MDP analogues and derivatives exhibit profound functional divergence despite shared structural ancestry. The stereochemical configuration (L-Ala–D-isoGln) is an absolute determinant of NOD2 agonism — replacement with L-isoGln or D-Ala eliminates receptor activation [1]. N-glycolyl MDP (mycobacterial form) is 30- to 100-fold more potent at RIP2 polyubiquitination and NF-κB activation than the N-acetyl form (MDP) [2]. Conversely, the stearoyl derivative romurtide is orders of magnitude more potent at inducing IL-1, IL-6, and TNF from human monocytes [3]. Clinically developed derivatives such as murabutide and mifamurtide possess pharmacokinetic and safety profiles that diverge substantially from the parent molecule [4]. Consequently, MDP is not interchangeable with any analogue — its value lies precisely in its defined, moderate-potency NOD2 activation profile that serves as the universal baseline for comparative pharmacology. The quantitative evidence below establishes the specific dimensions along which MDP is differentiated from its closest comparators.

Quantitative Differentiation Evidence for N-(Acetylmuramoyl)-L-alanyl-D-isoglutamine Against Key Comparators


Absolute Stereochemical Requirement: MDP (L,D) vs. Inactive Diastereomers (L,L) and (D,D)

MDP recognition by NOD2 is exquisitely stereospecific. The biologically active MDP contains L-alanine at position 1 and D-isoglutamine at position 2 of the dipeptide moiety. Replacement of L-Ala with D-Ala, or D-isoGln with L-isoGln, yields diastereomers that are functionally silent at NOD2. In a bone resorption assay using fetal rat bones in tissue culture, the inactive diastereomers N-acetyl-muramyl-L-alanyl-L-isoglutamine and N-acetyl-muramyl-D-alanyl-D-isoglutamine were at least 1,000-fold less active than MDP over the concentration range of 0.1–10.0 μg/mL [1]. This stereochemical stringency parallels the requirements for adjuvant activity, macrophage activation, and reticuloendothelial system stimulation [1]. The negative control MDP (L-L isomer) is commercially available and validated to produce no NOD2-dependent NF-κB activation, confirming the absolute requirement for the L-Ala–D-isoGln configuration [2].

NOD2 agonism stereochemical specificity adjuvant activity

NOD2 Receptor Selectivity: MDP vs. NOD1 Agonist Tri-DAP — Opposing Effects on Bone Metabolism

MDP activates NOD2 exclusively, whereas Tri-DAP (L-Ala-γ-D-Glu-meso-DAP) is the cognate agonist of NOD1. A 2025 study in Experimental & Molecular Medicine demonstrated that these two receptor pathways produce diametrically opposed effects on bone metabolism in mice. MDP increased bone mass by promoting osteoblast differentiation via Runx2 and β-catenin upregulation, whereas Tri-DAP elicited bone resorption by decreasing osteoblast and Runx2 levels and increasing osteoclast numbers in distal femurs following intraperitoneal administration [1]. In mouse neutrophils, MDP treatment increased production of IL-6, TNF-α, CXCL1, and CCL2, whereas Tri-DAP failed to induce any of these cytokines or chemokines, confirming that NOD2 acts as the major cytosolic receptor initiating innate immune responses in neutrophils [2].

NOD2 vs NOD1 bone metabolism osteoblast differentiation

N-Acetyl vs. N-Glycolyl MDP: 30- to 100-Fold Potency Differential in NOD2 Signaling

Mycobacterial species produce N-glycolyl MDP via the enzyme N-acetyl muramic acid hydroxylase (NamH), whereas most other bacteria (and commercial synthetic MDP) contain the N-acetyl form. In head-to-head experiments, N-glycolyl MDP was approximately 30-fold more potent than N-acetyl MDP at inducing RIP2 polyubiquitination and approximately 100-fold more potent at inducing phosphorylation of IκBα (p-IκBα) in mouse peritoneal macrophages stimulated with concentrations ranging from 0.1 to 10 µg/mL [1]. Only N-glycolyl MDP could induce detectable phospho-JNK under the experimental conditions used. In a murine influenza A virus infection model, N-glycolyl MDP at 1.25 mg/kg (i.v.) reduced viral lung titers comparably to or more effectively than N-acetyl MDP at 10 mg/kg (i.v.), representing an approximately 8-fold greater in vivo potency [2].

N-glycolyl MDP RIP2 polyubiquitination NF-κB activation

Proinflammatory Activity Profile: MDP vs. Murabutide — Pyrogenicity and Edemagenic Liability

MDP is known to produce dose-dependent adverse inflammatory effects including fever (pyrogenicity) and paw edema in rodent models, which have limited its direct clinical translation as a therapeutic adjuvant. In a comparative study evaluating MDP and several analogues (adamantylamide dipeptide, murametide, murabutide, and their glucosaminylated derivatives) for edemagenic activity in rats, only MDP and glucosaminylated MDP — when administered systemically in aqueous solution at a dose of 3 mg/kg (s.c. or p.o.) — produced edematous swelling of the paws. The other analogues, including murabutide, did not induce significant paw edema at this dose [1]. Murabutide was subsequently developed as a clinically safer alternative and is described as non-pyrogenic and less toxic than MDP, possessing the immunomodulatory properties of the parent molecule without the associated pyrogenic and inflammatory toxicity [2].

pyrogenicity edema clinical safety murabutide

Cytokine Induction Potency: MDP vs. Romurtide (MDP-Lys(L18)) in Human Monocytes

Romurtide [MDP-Lys(L18)], the stearoyl derivative of MDP, was directly compared with the parent MDP for cytokine-inducing activity in human peripheral blood monocytes. A dose-response study demonstrated that romurtide was far more potent than MDP in inducing IL-1, IL-6, and TNF. Although the maximal magnitude of IL-1 and IL-6 induction was nearly identical for both compounds, TNF induction was greater in romurtide-stimulated monocytes than in MDP-stimulated cells. Kinetics studies further revealed that romurtide sustained cytokine production for a longer duration than MDP, with IL-1, TNF, and IL-1Ra appearing after 4 hours of stimulation, while IL-6 was produced at a later phase [1]. In contrast, IL-1 receptor antagonist (IL-1Ra) was induced by MDP and romurtide with similar dose- and time-dependence and comparable magnitude of response, indicating that the differentiation is cytokine-specific rather than global [1].

cytokine induction IL-1 IL-6 TNF romurtide

Pharmacokinetic Differentiation: Rapid MDP Clearance vs. Sustained Half-Life of Mifamurtide (MTP-PE)

MDP is cleared rapidly from the circulation following intravenous administration. Pharmacokinetic studies using ³H-labeled MDP in mice demonstrated that after i.v. injection, MDP was cleared rapidly from the bloodstream, distributed initially to tissues, and finally excreted largely intact in the urine. Most tissues contained intact material at 2 minutes post-injection, but the much lower levels of radioactivity persisting at 1 hour had undergone considerable metabolism, with some intact material detectable only in the intestine at 24 hours [1]. By contrast, the liposomal formulation of mifamurtide (MTP-PE, a muramyl tripeptide phosphatidylethanolamine derivative of MDP) was specifically designed to extend plasma half-life, with a reported elimination half-life (t½) of approximately 2.05 hours in humans and a volume of distribution (Vd) of 5.80 L/kg [2].

pharmacokinetics half-life clearance mifamurtide

Optimal Application Scenarios for N-(Acetylmuramoyl)-L-alanyl-D-isoglutamine Based on Quantitative Differentiation Evidence


NOD2 Pathway Mechanistic Studies Requiring Stereochemically Defined Agonist Controls

MDP (L-Ala, D-isoGln configuration) serves as the essential positive control in any study investigating NOD2-dependent NF-κB activation, RIP2 polyubiquitination, or MAP kinase signaling. The availability of the commercially validated inactive stereoisomer MDP (L,L) as a negative control — which differs only in the isoglutamine stereochemistry and is functionally silent at NOD2 — enables researchers to rigorously establish NOD2-dependence of observed effects. As demonstrated by the >1,000-fold potency differential between active and inactive diastereomers, any experimental system claiming NOD2-mediated activity must include this stereochemical control pair. MDP is consequently the indispensable reference standard for NOD2 signaling studies [1].

Vaccine Adjuvant Benchmarking — Baseline Comparator for Novel NOD2 Agonists

MDP is the historical and mechanistic benchmark for NOD2-dependent adjuvant activity. When evaluating novel NOD2 agonists — including desmuramylpeptides, N-glycolyl analogues, or chimeric TLR/NOD2 agonists — MDP provides the essential baseline for comparative potency assessment. Its well-characterized NOD2 EC₅₀ values (46–148 nM in HEK-Blue hNOD2 NF-κB reporter assays) enable precise quantitative comparison of agonist potency. Its demonstrated adjuvant synergy with TLR agonists (e.g., Imiquimod for nasal vaccination against influenza and SARS-CoV-2) establishes MDP as the reference for combination adjuvant strategies [2].

Bone Metabolism Research — Selective NOD2 Activation Without NOD1 Confounding

MDP's exclusive NOD2 selectivity is critical in bone biology research, where NOD1 activation by Tri-DAP/iE-DAP produces opposing effects (bone resorption via osteoclast activation) compared with NOD2 activation by MDP (bone formation via Runx2-mediated osteoblast differentiation). Researchers investigating the NOD2–Runx2–β-catenin pathway for anabolic bone therapies must use MDP rather than crude peptidoglycan preparations (which contain mixed NOD1/NOD2 ligands) to avoid confounding by NOD1-mediated catabolic signals. MDP at concentrations of 0.1–10 μg/mL is the validated selective tool for NOD2-dependent osteoblast studies [3].

Innate Immune Training and Transient Immunomodulation Studies

The rapid pharmacokinetic clearance of free (non-liposomal) MDP makes it uniquely suited for experiments requiring transient NOD2 stimulation without sustained receptor engagement. Unlike the liposomal mifamurtide formulation (t½ ≈ 2.05 h) or the hyperpotent romurtide (prolonged cytokine induction), aqueous MDP provides a defined, time-limited pulse of NOD2 activation with most tissue levels substantially reduced within 1 hour of i.v. administration. This property is valuable for innate immune training studies where the temporal dynamics of NOD2 stimulation versus the duration of trained immunity need to be dissected. MDP also serves as the appropriate comparator when evaluating extended-release NOD2 agonist formulations [4].

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